Butanedioic acid, 2-hydrazino-3-methyl-, [S-(R*,R*)]-(9CI)
Description
Butanedioic acid, 2-hydrazino-3-methyl-, [S-(R*,R*)]-(9CI) is a chiral amino acid derivative with a hydrazino group at the second carbon and a methyl group at the third carbon
Properties
CAS No. |
156996-44-0 |
|---|---|
Molecular Formula |
C5H10N2O4 |
Molecular Weight |
162.14 g/mol |
IUPAC Name |
(2S,3S)-2-hydrazinyl-3-methylbutanedioic acid |
InChI |
InChI=1S/C5H10N2O4/c1-2(4(8)9)3(7-6)5(10)11/h2-3,7H,6H2,1H3,(H,8,9)(H,10,11)/t2-,3-/m0/s1 |
InChI Key |
DDWZIFBWWIEXGK-HRFVKAFMSA-N |
SMILES |
CC(C(C(=O)O)NN)C(=O)O |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)O)NN)C(=O)O |
Canonical SMILES |
CC(C(C(=O)O)NN)C(=O)O |
Synonyms |
Butanedioic acid, 2-hydrazino-3-methyl-, [S-(R*,R*)]- (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, 2-hydrazino-3-methyl-, [S-(R*,R*)]-(9CI) typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . This method is environmentally friendly and suitable for industrial scale-up due to its high yield and stereoselectivity.
Industrial Production Methods
Industrial production of Butanedioic acid, 2-hydrazino-3-methyl-, [S-(R*,R*)]-(9CI) can be achieved through biocatalytic processes that utilize engineered bacteria containing specific enzymes. These processes are advantageous due to their simplicity, high substrate concentration, and ease of industrial amplification .
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, 2-hydrazino-3-methyl-, [S-(R*,R*)]-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azides or nitroso compounds.
Reduction: Reduction reactions can convert the hydrazino group to an amino group.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include azides, nitroso compounds, amino derivatives, and various substituted products, depending on the specific reagents and conditions used.
Scientific Research Applications
Butanedioic acid, 2-hydrazino-3-methyl-, [S-(R*,R*)]-(9CI) has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of Butanedioic acid, 2-hydrazino-3-methyl-, [S-(R*,R*)]-(9CI) involves its interaction with specific molecular targets, such as enzymes. The hydrazino group can form covalent bonds with enzyme active sites, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful for studying enzyme functions and developing enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Butanedioic acid, 2-hydrazino-3-methyl-, [S-(R*,R*)]-(9CI) include:
- (2S,3R)-3-Methylglutamate
- (2S,3S)-3-Hydroxyanthranilic acid
- (2S,3S)-β-Methyltryptophan
Uniqueness
What sets Butanedioic acid, 2-hydrazino-3-methyl-, [S-(R*,R*)]-(9CI) apart from these similar compounds is its unique hydrazino group, which provides distinct reactivity and potential for forming covalent bonds with enzyme active sites. This makes it particularly valuable for applications in enzyme inhibition and as a chemical probe in biochemical research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
